Compound Description: IHMT-PI3Kδ-372 is a potent and selective PI3Kδ inhibitor. It exhibits high selectivity for PI3Kδ (IC50 = 14 nM) over other class I PI3Ks (56∼83 fold). It shows promise for treating chronic obstructive pulmonary disease (COPD) due to its favorable pharmacokinetic properties for inhaled delivery and efficacy in improving lung function in a rodent model of pulmonary inflammation.
Compound Description: This series of compounds acts as phosphoinositide 3-kinase (PI3K) inhibitors. [, ] They are particularly interesting for treating inflammatory diseases, notably respiratory inflammatory diseases. [, ]
Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor, demonstrating significant effectiveness against FLT3-ITD mutations commonly found in acute myeloid leukemia (AML). CHMFL-FLT3-213 effectively inhibits FLT3-ITD-mediated signaling pathways and induces apoptosis by causing cell cycle arrest at the G0/G1 phase.
Compound Description: CHMFL-FLT3-122 is a potent and orally bioavailable FLT3 kinase inhibitor. It exhibits selectivity for FLT3 kinase over other kinases, including BTK and c-KIT. This selectivity is crucial for mitigating potential side effects, particularly myelosuppression, associated with FLT3/c-KIT dual inhibition.
Compound Description: CHMFL-EGFR-202 acts as an irreversible inhibitor of EGFR kinase mutants, including the clinically relevant T790M mutation. It exhibits potent inhibitory activity against both primary EGFR mutations (L858R, del19) and the drug-resistant L858R/T790M mutant.
Compound Description: This class of compounds exhibits potent inhibitory activity against Src kinase, a key target for the treatment of triple-negative breast cancer (TNBC). They have shown promising anti-TNBC activity both in vitro and in vivo.
Compound Description: This compound exhibits cytotoxic activity against various cancer cell lines, including breast, colon, and liver cancer cells. [, ] It also demonstrates potent inhibitory activity against several kinases, particularly FGFR (IC50 = 5.18 μM). [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(±)-JWH 018 N-(4-hydroxypentyl) metabolite is an analytical reference standard categorized as a synthetic cannabinoid metabolite. (±)-JWH 018 N-(4-hydroxypentyl) metabolite is a metabolite of JWH 018. This product is intended for research and forensic applications. Also known as the Omega minus one-OH metabolite of JWH-018, the 4-Hydroxypentyl analog is the major urinary metabolite of JWH-018, a synthetic cannabinoid found in several versions of the herbal mixture Spice. JWH 018 is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor, derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding central cannabinoid (CB1) and CB2 receptors are 9.0 and 2.94 nM, respectively, for a CB1:CB2 ratio of 3.06. JWH 018 is one of several synthetic CBs which have been included in smoking mixtures. (±)-JWH 018 N-(4-hydroxypentyl) metabolite is a urinary metabolite of JWH 018, characterized by monohydroxylation of the N-alkyl chain. Its biological actions are unknown.